An In-depth Technical Guide to the Synthesis of Key Intermediates for KRAS G12C Inhibitors
An In-depth Technical Guide to the Synthesis of Key Intermediates for KRAS G12C Inhibitors
Introduction: The Challenge of Drugging the "Undruggable" KRAS
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology. The KRAS protein, a small GTPase, functions as a molecular switch in cell signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The approval of covalent inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) marked a pivotal moment in oncology, demonstrating that the G12C mutant of KRAS could indeed be targeted. These molecules covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and inhibiting downstream signaling.
The chemical syntheses of these complex molecules are multi-step processes that rely on the efficient preparation of key intermediates. This technical guide provides an in-depth look at the synthesis of these crucial building blocks, offering not just protocols but also the scientific rationale behind the synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of medicinal chemistry and oncology drug discovery.
Part 1: Sotorasib (AMG 510) - Mastering Atropisomerism and Covalent Warhead Installation
The synthesis of Sotorasib is a testament to modern organic synthesis, featuring a highly substituted, atropisomeric core. The key challenges lie in the construction of this sterically hindered core with the correct axial chirality and the late-stage introduction of the reactive acrylamide warhead.
Key Intermediate 1: The Atropisomeric Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core
The central scaffold of Sotorasib is a 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The steric hindrance around the N-aryl bond connecting the pyridopyrimidine and the pyridine rings leads to atropisomerism, with the two atropisomers exhibiting different biological activities. The desired (M)-atropisomer is the more active one.
Synthetic Strategy: The synthesis begins with the construction of the racemic pyridopyrimidinedione, followed by a classical resolution to isolate the desired atropisomer.
Diagram: Synthesis of the Racemic Pyridopyrimidinedione Core
Caption: Synthesis of the racemic pyridopyrimidinedione core of Sotorasib.
Experimental Protocol: Synthesis of Racemic 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Step 1: Amidation of 2,6-dichloro-5-fluoronicotinic acid. 2,6-dichloro-5-fluoronicotinic acid is converted to the corresponding amide, 2,6-dichloro-5-fluoronicotinamide, using standard amidation conditions, such as treatment with thionyl chloride followed by ammonia.[1][2][3] This initial step activates the carboxylic acid for subsequent reactions.
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Step 2: Urea formation and cyclization. The nicotinamide is then reacted with 3-amino-2-isopropyl-4-methylpyridine in the presence of a phosgene equivalent like triphosgene to form a urea intermediate. This urea is not isolated but is cyclized in situ under basic conditions to yield the racemic pyridopyrimidinedione. The choice of a strong, non-nucleophilic base is critical to promote the intramolecular cyclization without competing side reactions.
Classical Resolution of the Atropisomers
The separation of the atropisomers is a critical step and is achieved through classical resolution using a chiral resolving agent.
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Resolving Agent: (+)-2,3-Dibenzoyl-D-tartaric acid ((+)-DBTA) has been identified as an effective resolving agent.[4]
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Principle: (+)-DBTA forms diastereomeric salts with the racemic mixture. The salt of the desired (M)-atropisomer has lower solubility in a specific solvent system and selectively crystallizes.
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Protocol: The racemic dione is treated with (+)-DBTA in a suitable solvent mixture, such as 2-methyltetrahydrofuran (2-MeTHF) and heptane.[4] The diastereomeric salt of the (M)-atropisomer precipitates and can be isolated by filtration. The free base of the (M)-atropisomer is then liberated by treatment with a mild base. This resolution process has been successfully scaled to over 500 kg.[4]
Table 1: Key Data for the Synthesis of the Atropisomeric Core
| Step | Product | Starting Materials | Key Reagents | Yield | Reference |
| 1 | 2,6-dichloro-5-fluoronicotinamide | 2,6-dichloro-5-fluoronicotinic acid | SOCl₂, NH₄OH | Quantitative | [1] |
| 2 | Racemic pyridopyrimidinedione | 2,6-dichloro-5-fluoronicotinamide, 3-amino-2-isopropyl-4-methylpyridine | Triphosgene, Urea, Base | ~41% (over 3 steps) | |
| 3 | (M)-pyridopyrimidinedione | Racemic pyridopyrimidinedione | (+)-DBTA | >2000:1 selectivity | [4] |
Key Intermediate 2: The (2-Fluoro-6-hydroxyphenyl)boronic acid Reagent
The 2-fluoro-6-hydroxyphenyl moiety is introduced via a Suzuki coupling reaction. This requires the synthesis of the corresponding boronic acid or a boronate ester.
Synthetic Strategy: A common route involves ortho-lithiation of a protected fluoro-phenol followed by quenching with a trialkyl borate.
Diagram: Synthesis of the Boronic Acid Reagent
Caption: Synthesis of the (2-fluoro-6-hydroxyphenyl)boronic acid reagent.
Experimental Protocol: Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid
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Step 1: Ortho-lithiation. 3-Fluoroanisole is deprotonated at the position ortho to the methoxy group using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The methoxy group directs the lithiation.
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Step 2: Borylation. The resulting aryllithium species is quenched with a trialkyl borate, such as triethyl borate, to form a boronate ester.
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Step 3: Demethylation and Hydrolysis. The methoxy group is cleaved using a demethylating agent like boron tribromide (BBr₃), and subsequent acidic workup yields the desired (2-fluoro-6-hydroxyphenyl)boronic acid.[5]
Final Assembly and Installation of the Acrylamide Warhead
The final stages of the Sotorasib synthesis involve the coupling of the key intermediates and the introduction of the acrylamide "warhead".
Diagram: Final Steps in Sotorasib Synthesis
Caption: Final synthetic steps for Sotorasib.
Experimental Protocol: Final Assembly
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Step 1: Suzuki Coupling. The (M)-pyridopyrimidinedione core is coupled with the (2-fluoro-6-hydroxyphenyl)boronic acid via a palladium-catalyzed Suzuki reaction. The choice of palladium catalyst and ligand is crucial for achieving high yield and minimizing side products.
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Step 2: SNAr with Piperazine. The chloro group at the 7-position of the pyridopyrimidinedione is displaced by (S)-tert-butyl 3-methylpiperazine-1-carboxylate through a nucleophilic aromatic substitution (SNAr) reaction.
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Step 3: Deprotection. The Boc protecting group on the piperazine is removed using a strong acid, typically trifluoroacetic acid (TFA).
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Step 4: Acrylamide Formation. The final step is the acylation of the secondary amine of the piperazine with acryloyl chloride to form the acrylamide warhead. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. The addition of TFA has been found to prevent the formation of impurities in this step.
Part 2: Adagrasib (MRTX849) - A Streamlined Approach to a Complex Scaffold
The synthesis of Adagrasib has evolved to a more efficient, transition-metal-free process, highlighting the advancements in modern process chemistry. The key is the late-stage introduction of expensive chiral building blocks onto a pre-formed core.
Key Intermediate 1: The Tetrahydropyrido[4,3-d]pyrimidine Core
The core of Adagrasib is a tetrahydropyrido[4,3-d]pyrimidine scaffold. The improved synthesis focuses on constructing this core in a highly efficient manner.
Synthetic Strategy: A key development in the synthesis of Adagrasib is a five-step, chromatography-free process that proceeds in 45% overall yield.[6] This approach utilizes two sequential SNAr reactions to introduce the chiral components.
Diagram: Synthesis of the Adagrasib Core
Caption: Synthesis of the sulfone intermediate of the Adagrasib core.
Experimental Protocol: Synthesis of the Sulfone Intermediate
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Step 1: Condensation. The synthesis starts with a ketoester which undergoes a condensation reaction with a thiourea derivative.
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Step 2: Oxidation. The resulting thio-pyrimidine intermediate is then oxidized to a sulfone. A robust, catalyst-free oxidation using hydrogen peroxide and potassium phosphate has been developed, which is a significant improvement in terms of safety and efficiency.[7] The sulfone is a good leaving group, activating the position for the subsequent SNAr reaction.
Key Intermediates 2 & 3: The Chiral Side Chains
Adagrasib features two chiral side chains: an (R)-1-(naphthalen-1-yl)ethylamine derivative and a substituted piperazine.
Synthesis of (R)-1-(naphthalen-1-yl)ethylamine: This chiral amine can be prepared through asymmetric reduction of 1-acetonaphthone or by resolution of the racemic amine.[8][9]
Synthesis of the Chiral Piperazine: The substituted piperazine can be synthesized from commercially available chiral starting materials.
Final Assembly via Sequential SNAr Reactions
The final assembly of Adagrasib is a prime example of a highly efficient and convergent synthesis.
Diagram: Final Assembly of Adagrasib
Caption: Convergent final assembly of Adagrasib via sequential SNAr reactions.
Experimental Protocol: Final Assembly
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Step 1: First SNAr Reaction. The sulfone intermediate reacts with the chiral (R)-1-(naphthalen-1-yl)ethylamine derivative in the first SNAr reaction. The sulfone group is displaced by the amine.
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Step 2: Second SNAr Reaction. The second chiral component, the substituted piperazine, is introduced in a second SNAr reaction, displacing the other leaving group on the pyrimidine core.[6][7] This sequential, one-pot approach is highly efficient.
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Step 3: Amide Coupling. The final step involves the amide coupling of the piperazine nitrogen with 2-fluoroacrylic acid to install the covalent warhead. Reagents like n-propanephosphonic acid anhydride (T3P) are effective for this coupling.[10]
Table 2: Key Data for the Improved Adagrasib Synthesis
| Step | Reaction Type | Key Reagents | Key Features | Overall Yield | Reference |
| 1-5 | Linear Synthesis | H₂O₂, K₃PO₄, Chiral amines, 2-Fluoroacrylic acid, T3P | Transition-metal-free, chromatography-free, late-stage introduction of chiral fragments, robust oxidation | 45% | [6] |
The Covalent Warhead: A Common Thread
A critical feature of both Sotorasib and Adagrasib is the acrylamide moiety, which acts as a "warhead" that covalently binds to the Cys12 residue of the KRAS G12C mutant. This irreversible binding is key to their potency and duration of action.
Mechanism of Action: The acrylamide undergoes a Michael addition reaction with the thiol group of the cysteine residue. The electron-withdrawing nature of the amide carbonyl group activates the double bond for nucleophilic attack.
Synthesis of the Acrylamide Moiety: The acrylamide is typically installed in the final step of the synthesis to avoid potential side reactions of this reactive group. This is usually achieved by acylating a free amine with acryloyl chloride or by an amide coupling with acrylic acid. For Adagrasib, the more specialized 2-fluoroacrylic acid is used.
Conclusion: Paving the Way for Future KRAS Inhibitors
The syntheses of the key intermediates for Sotorasib and Adagrasib showcase the ingenuity and evolution of modern synthetic organic chemistry. The challenges of atropisomerism, regioselectivity, and the handling of reactive functional groups have been overcome through clever synthetic design and process optimization. The development of a transition-metal-free, convergent synthesis for Adagrasib is a particularly noteworthy achievement in green and efficient chemistry.
This in-depth guide provides a roadmap for researchers in the field, not only for the synthesis of these specific inhibitors but also as a foundation for the design and synthesis of the next generation of KRAS inhibitors. As our understanding of KRAS biology deepens, the ability to efficiently synthesize complex and diverse small molecules will be paramount in the ongoing quest to conquer this once "undruggable" target.
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